3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17757762
InChI: InChI=1S/C11H14N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-8,12H2
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one

CAS No.:

Cat. No.: VC17757762

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one
Standard InChI InChI=1S/C11H14N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-8,12H2
Standard InChI Key UJWDWDOPAZMMAI-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)OC1)C2=CC=C(C=C2)CN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is C₁₂H₁₆N₂O₂, with a molar mass of 220.27 g/mol . The core structure comprises a 1,3-oxazinan-2-one ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, fused to a phenyl group at the 3-position. The phenyl group is further substituted with an aminomethyl (-CH₂NH₂) group at the para position, introducing both hydrophilicity and potential hydrogen-bonding capabilities .

Key Structural Features:

  • Oxazinanone Ring: The 1,3-oxazinan-2-one moiety contributes rigidity and electron-rich regions due to the carbonyl (C=O) and ether (C-O-C) groups.

  • Aminomethylphenyl Substituent: The para-aminomethyl group enhances solubility in polar solvents and facilitates interactions with biological targets.

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺221.12847150.3
[M+Na]⁺243.11041162.0
[M+NH₄]⁺238.15501157.9

These values are critical for mass spectrometry-based identification in complex matrices . The SMILES string (CC(C1=CC=C(C=C1)N2CCCOC2=O)N) and InChIKey (BPBBHFHPMGPTKW-UHFFFAOYSA-N) further aid in database searches and computational modeling .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from 4-(aminomethyl)benzaldehyde or its derivatives. A common route includes:

  • Cyclization: Condensation of 4-(aminomethyl)phenylacetic acid with urea or phosgene to form the oxazinanone ring .

  • Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

Example Reaction:

4-(Aminomethyl)benzaldehyde+UreaΔ3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one+H2O\text{4-(Aminomethyl)benzaldehyde} + \text{Urea} \xrightarrow{\Delta} \text{3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one} + \text{H}_2\text{O}

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions involving the aminomethyl group. Recent advances utilize microwave-assisted synthesis to improve yields (∼65–70%) and reduce reaction times .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<1 mg/mL). Protonation of the aminomethyl group at physiological pH enhances aqueous solubility, making its hydrochloride salt preferable for biological assays. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) shows a retention time of 6.8 minutes, with a purity >95% under optimized conditions .

Biological Activities and Mechanisms

Anticancer Screening

Applications and Industrial Relevance

Pharmaceutical Development

The compound serves as a scaffold for designing:

  • Antibacterial Agents: Hybrid derivatives with quinolone moieties show enhanced potency against multidrug-resistant strains .

  • Kinase Inhibitors: Structural analogs demonstrate inhibitory activity against EGFR and VEGFR-2 in nanomolar ranges .

Material Science

Functionalization of the aminomethyl group enables covalent grafting onto polymers, creating antimicrobial coatings for medical devices.

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Activity
4-(3-Aminophenyl)-4-methyl-1,3-oxazinan-2-oneMethyl substitution at C4Reduced antimicrobial potency
3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-oneMeta-aminomethyl substitutionImproved solubility

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